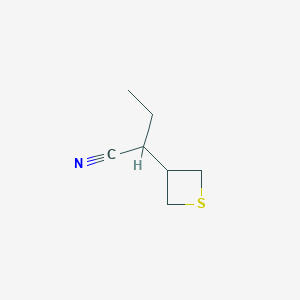

2-(Thietan-3-yl)butanenitrile

Description

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

2-(thietan-3-yl)butanenitrile |

InChI |

InChI=1S/C7H11NS/c1-2-6(3-8)7-4-9-5-7/h6-7H,2,4-5H2,1H3 |

InChI Key |

IYVNDPRFGNNKPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)C1CSC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thietan 3 Yl Butanenitrile and Analogues

Retrosynthetic Analysis of the Thietane-Butanenitrile Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.innih.gov This approach allows for the identification of key bond disconnections and strategic transformations.

Disconnection Strategies for the Thietane (B1214591) Moiety

The primary challenge in synthesizing 2-(thietan-3-yl)butanenitrile lies in the construction of the thietane ring. A common retrosynthetic disconnection involves breaking the two carbon-sulfur bonds of the thietane. This leads to a 1,3-difunctionalized propane (B168953) derivative as a key precursor. uou.ac.in Specifically, this strategy points towards precursors such as 1,3-dihaloalkanes or molecules with a thiol and a leaving group at the 1 and 3 positions. nih.govbeilstein-journals.org

Another powerful strategy involves a [2+2] cycloaddition, which can be a photochemical reaction between a thiocarbonyl compound and an alkene. nih.govbeilstein-journals.org This approach is particularly useful for creating substituted thietanes. nih.gov

Approaches to the Butanenitrile Carbon Skeleton

The butanenitrile side chain can be introduced through various methods. One common approach involves the reaction of a suitable alkyl halide with a cyanide salt, such as potassium cyanide (KCN), to form the nitrile group. doubtnut.com For the target molecule, this would translate to the reaction of a 2-(thietan-3-yl)-substituted haloalkane with a cyanide source.

Alternatively, the butanenitrile moiety can be constructed from a precursor already containing the nitrile group. For instance, arylidene malononitriles can react with ammonium (B1175870) benzyldithiocarbamate to yield substituted 2-iminothietane-3-carbonitriles. tandfonline.comlongdom.org This highlights a strategy where the thietane ring is formed on a substrate already possessing a nitrile-containing fragment.

Direct Synthesis of the Thietane Ring System

The direct formation of the thietane ring is a critical step in the synthesis of this compound and its analogues. Several methods have been developed for this purpose, primarily relying on intramolecular or intermolecular cyclization reactions.

Intramolecular Nucleophilic Cyclization Pathways for Thietanes

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the strained thietane ring. nih.govbeilstein-journals.org These reactions typically involve a precursor molecule containing both a nucleophile (sulfur) and an electrophilic center, positioned to favor the formation of the four-membered ring.

A well-established method for thietane synthesis is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. nih.govbeilstein-journals.org In this reaction, the thiol group acts as the nucleophile, attacking the carbon atom bearing a halide or a sulfonate ester (e.g., mesylate or tosylate) leaving group. This process is often promoted by a base to deprotonate the thiol and increase its nucleophilicity. The reaction proceeds via an SN2 mechanism, leading to the formation of the thietane ring.

Table 1: Examples of Thietane Synthesis via Intramolecular Cyclization of 3-Mercaptoalkyl Derivatives

| Starting Material Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(1-haloalkyl)oxiranes | Ammonium monothiocarbamates | Thietane-3-ols | Low to good | beilstein-journals.org |

| Dimesylated thiols | DBU | Mesylated thietane-fused nucleosides | Not specified | nih.gov |

The reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide (Na₂S), is one of the oldest and most widely used methods for preparing thietanes. nih.govbeilstein-journals.orgwikipedia.org This reaction involves two sequential intermolecular nucleophilic substitution reactions. The first substitution forms a 3-haloalkylthiolate intermediate, which then undergoes a rapid intramolecular cyclization to yield the thietane ring. nih.gov While effective for 3-monosubstituted and 3,3-disubstituted thietanes, this method can be less suitable for more sterically hindered substrates due to competing elimination reactions. nih.govbeilstein-journals.org

Thiourea can also be employed as a sulfur source in a stepwise displacement process. It first reacts with a 1,3-dihaloalkane to form an isothiouronium salt, which is then hydrolyzed under basic conditions to generate a thiolate that subsequently cyclizes. nih.govbeilstein-journals.org

Table 2: Synthesis of Thietanes via Double Nucleophilic Displacement

| Substrate | Sulfur Source | Conditions | Product | Yield (%) | Reference |

| 1,3-Dibromopropane | Sodium sulfide | Not specified | Thietane | Not specified | wikipedia.org |

| 1-Bromo-3-chloropropane | Thiourea, NaOH | Reflux | Thietane | 45 | thieme-connect.de |

| 3,3-Bis(chloromethyl)oxetane | Thiourea, KOH | Heat | 3-Chloromethyl-3-hydroxymethylthietane | Not specified | nih.gov |

Photochemical [2+2] Cycloadditions in Thietane Formation

Photochemical [2+2] cycloaddition, known as the thia-Paternò-Büchi reaction, is a primary method for constructing the thietane skeleton. nih.govresearchgate.net This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound with an alkene, yielding a thietane derivative. nih.govclockss.org The process is initiated by the excitation of the thiocarbonyl compound, typically via an n → π* transition, which then reacts with the alkene. nih.gov

The reaction of thiobenzophenone (B74592) with various electron-rich and electron-deficient olefins under UV irradiation (366 nm or 589 nm) successfully produces thietanes, often with retention of the olefin's stereochemistry. nih.gov Thioamides and thioimides also exhibit high photochemical reactivity in [2+2] cycloadditions with alkenes to form the corresponding aminothietanes, though these intermediates can sometimes be unstable. clockss.org

Recent advancements have focused on overcoming the instability of many thiocarbonyl compounds. chemistryviews.orgresearchgate.net One innovative approach is a domino reaction that involves the in-situ generation of a thiocarbonyl intermediate from a stable precursor, such as a phenacyl sulfide, via a Norrish Type II fragmentation. acs.orgresearchgate.net This transient thiocarbonyl then immediately undergoes a thia-Paternò-Büchi reaction with an alkene present in the mixture. chemistryviews.orgacs.orgresearchgate.net This strategy has broadened the scope of accessible thietane structures. chemistryviews.orgresearchgate.net

Table 1: Examples of Photochemical [2+2] Cycloadditions for Thietane Synthesis

| Thiocarbonyl Precursor | Alkene Partner | Light Source/Conditions | Product | Yield | Reference |

| Thiobenzophenone | Acenaphthylene | Na-light | Spiro[acenaphthylene-1,2'-thietane]-3',3'-diphenyl | Good | nih.gov |

| Xanthione | Indene | Na-light | Spiro[indene-1,2'-thietane]-3',3'-(dibenzothiophene) | Good | nih.gov |

| Phenacyl sulfide derivative | Electron-deficient alkenes | 405 nm light | Functionalized thietanes | Moderate to Good | chemistryviews.orgacs.org |

| Thiobenzophenone | Acrylonitrile | Hg lamp (high conc.) | 2-cyano-3,3-diphenylthietane | High | researchgate.netacs.org |

Ring Expansion and Contraction Methodologies for Thietane Derivatives

The formation of thietane rings can be achieved by altering the size of existing cyclic structures, either through the expansion of smaller rings or the contraction of larger ones. beilstein-journals.orgnih.govrsc.org

Ring expansion is a common strategy, particularly starting from three-membered thiirane (B1199164) rings. nih.govrsc.org A facile method involves the reaction of thiiranes with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride. rsc.org The process is believed to occur via a nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular cyclization that displaces the dimethyl sulfoxide (B87167) group to form the four-membered thietane ring. rsc.org Another approach uses rhodium carbenoids, generated from sulfonium (B1226848) acylmethylides, to induce an electrophilic ring expansion of thiiranes into functionalized thietanes. acs.org

Ring contraction methodologies are less common but provide an alternative route. nih.govrsc.org The photolysis of certain α-diazo ketones derived from five-membered thiolane-3,4-diones can lead to thietane-3-carboxylates through a Wolff rearrangement and subsequent ring contraction. thieme-connect.de The contraction of 1,2-dithiolanes (five-membered rings) to thietanes has also been demonstrated using reagents like tris(diethylamino)phosphine. thieme-connect.de

Table 2: Ring Expansion and Contraction Reactions for Thietane Synthesis

| Starting Heterocycle | Reagent(s) | Method | Product | Yield | Reference |

| Substituted Thiiranes | Trimethyloxosulfonium iodide, NaH | Ring Expansion | Corresponding Thietanes | High | rsc.org |

| Substituted Thiiranes | Dimethylsulfonium acylmethylides, Rhodium catalyst | Ring Expansion | Functionalized Thietanes | High | acs.org |

| (R)-4-propyl-1,2-dithiolane | P(NEt2)3 | Ring Contraction | (R)-2-propylthietane | High | thieme-connect.de |

| 2,2,5,5-tetramethylthiolane-3,4-dione α-diazo ketone | MeOH, hν (photolysis) | Ring Contraction | Methyl 2,2,4,4-tetramethylthietane-3-carboxylate | 28% | thieme-connect.de |

Catalytic Approaches to Thietane Construction

Catalytic methods are increasingly employed for the synthesis and functionalization of thietanes, offering efficient and selective pathways. researchgate.net Lewis and Brønsted acids have been used to catalyze the synthesis of 3,3-disubstituted thietane dioxides by activating 3-hydroxythietane dioxide precursors for subsequent coupling with arenes, thiols, and alcohols. acs.org

Formal [2+2] cycloadditions can also be facilitated by catalysts. For instance, the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) with quadricyclane (B1213432) to yield a thietane derivative can be catalyzed by cesium fluoride (B91410) (CsF), although the reaction also proceeds thermally. nih.gov Transition metal catalysis is relevant in related transformations; for example, a combination of octacarbonyldicobalt and dodecacarbonyltriruthenium (B8016418) catalyzes the regiospecific insertion of carbon monoxide into the S-C bond of a thietane, leading to a ring expansion to thiobutyrolactones. thieme-connect.de This highlights the utility of metal catalysts in transformations of the thietane ring itself. thieme-connect.de

Introduction and Modification of the Butanenitrile Chain

Once the thietane ring is formed, a key subsequent step is the formation of the butanenitrile side chain. This is typically achieved by applying well-established nitrile group formation strategies to a thietane precursor bearing a suitable functional group handle at the 3-position.

Nitrile Group Formation Strategies in the Alkyl Chain

The introduction of a nitrile (-CN) functional group is a fundamental transformation in organic synthesis. The two most prominent methods for this conversion are the nucleophilic substitution of an alkyl halide with a cyanide salt and the dehydration of a primary amide.

One of the most direct methods for synthesizing nitriles is through the nucleophilic substitution of a halogenoalkane with a cyanide ion (CN⁻). chemguide.co.uk This reaction is typically performed by heating an alkyl halide under reflux with a solution of sodium or potassium cyanide in an ethanolic solvent. chemguide.co.ukchemistrystudent.com The use of ethanol (B145695) as a solvent is critical, as the presence of water can lead to the formation of alcohols as a competing side product. chemguide.co.uk

The reaction proceeds via an Sɴ2 mechanism for primary and secondary halides. docbrown.infovaia.com The nucleophilic cyanide ion attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming a new carbon-carbon bond. chemguide.co.ukdocbrown.info This method has the synthetic advantage of extending the carbon chain by one carbon. savemyexams.com However, this approach is generally ineffective for tertiary alkyl halides, where steric hindrance prevents the Sɴ2 attack and favors elimination reactions instead. vaia.com

Table 3: Conditions for Nucleophilic Substitution with Cyanide

| Substrate Type | Reagent | Solvent | Conditions | Mechanism | Reference |

| Primary Halogenoalkane | KCN or NaCN | Ethanol | Heat under reflux | Sɴ2 | chemguide.co.ukchemistrystudent.com |

| Secondary Halogenoalkane | KCN or NaCN | Ethanol | Heat under reflux | Sɴ2 / Sɴ1 | chemguide.co.uk |

| Tertiary Halogenoalkane | KCN or NaCN | Ethanol | Heat under reflux | Fails (Elimination predominates) | vaia.com |

The dehydration of primary amides (R-CONH₂) is a versatile and widely used method for the preparation of nitriles (R-CN). rsc.orgorgoreview.com This transformation involves the formal removal of a molecule of water from the amide functionality. orgoreview.com

A vast array of dehydrating agents can accomplish this conversion. nih.gov Classical, stoichiometric reagents include strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More modern and milder protocols have been developed using catalytic systems. rsc.org These include methods employing zinc bromide (ZnBr₂) with propylphosphonic anhydride (B1165640) (T3P) or using various phosphorus(III) reagents like PCl₃ or P(NMe₂)₃ under mild conditions. nih.govresearchgate.net Recently, a metal-free method using a difluorocarbene precursor was developed, which proceeds under mild conditions with high yields and excellent functional group tolerance. acs.org The dehydration of amides is a robust strategy applicable to a wide range of aromatic and aliphatic substrates. rsc.orgresearchgate.net

Table 4: Selected Reagents for the Dehydration of Primary Amides to Nitriles

| Reagent(s) | Category | Conditions | Reference |

| Phosphorus pentoxide (P₂O₅) | Stoichiometric, Strong | Heat | orgoreview.com |

| Phosphorus oxychloride (POCl₃) | Stoichiometric, Strong | Heat | orgoreview.com |

| Thionyl chloride (SOCl₂) | Stoichiometric, Strong | Heat | orgoreview.com |

| PCl₃ / Diethylamine | Stoichiometric, Mild | 0 °C to Reflux | nih.gov |

| Ethyl bromodifluoroacetate / K₂CO₃ | Metal-free, Catalytic Precursor | 90 °C | acs.org |

| ZnBr₂ / T3P / PMHS | Catalytic | Varies | researchgate.net |

Oxidative Methods for Nitrile Synthesis

The direct conversion of primary alcohols or amines into nitriles is a powerful transformation in organic synthesis. Several oxidative methods can be employed for this purpose, often utilizing reagents that can effect a one-pot oxidation sequence.

One prominent method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in the presence of a nitrogen source. organic-chemistry.org For instance, the combination of PIDA and a catalytic amount of sodium azide (B81097) in acetonitrile (B52724) allows for the oxidative decarboxylation of certain carboxylic acids to yield nitriles under mild, room temperature conditions. organic-chemistry.org Another approach employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with an oxidant like iodosobenzene (B1197198) diacetate and ammonium acetate (B1210297) as the nitrogen source. organic-chemistry.org This system facilitates the direct conversion of a wide range of primary alcohols to their corresponding nitriles. organic-chemistry.org The reaction proceeds through an oxidation-imination-aldimine oxidation sequence. organic-chemistry.org

Trichloroisocyanuric acid (TCCA) in the presence of catalytic TEMPO is another efficient system for the oxidative conversion of primary amines to nitriles. organic-chemistry.org This method is notable for its high selectivity and excellent yields for various aliphatic, aromatic, and heterocyclic nitriles. organic-chemistry.org Furthermore, TCCA can be used in aqueous ammonia (B1221849) for the one-pot conversion of alcohols, aldehydes, and primary amines into nitriles. organic-chemistry.org

The generation of nitrile oxides from aldoximes via oxidative dehydrogenation is another relevant pathway. ijpcbs.com Oxidants such as lead tetraacetate, alkali hypohalites, and N-bromosuccinimide can be used for this transformation. ijpcbs.com These nitrile oxides are versatile intermediates that can undergo various reactions, including cycloadditions. ijpcbs.comresearchgate.net

| Oxidant System | Starting Material | Key Features | Reference |

| PIDA / NaN₃ | 2-Aryl Carboxylic Acids | Mild conditions, short reaction times | organic-chemistry.org |

| TEMPO / PIDA / NH₄OAc | Primary Alcohols | High chemoselectivity | organic-chemistry.org |

| TEMPO / TCCA | Primary Amines | High selectivity, excellent yields | organic-chemistry.org |

| TCCA / aq. NH₃ | Alcohols, Aldehydes, Amines | One-pot conversion | organic-chemistry.org |

| Lead Tetraacetate | Aldoximes | Forms nitrile oxide intermediate | ijpcbs.com |

Alkylation and Functionalization at the α-Carbon of the Nitrile

The α-carbon of nitriles is weakly acidic and can be deprotonated by a strong base to form a carbanion, which can then act as a nucleophile in alkylation reactions. youtube.comlibretexts.orglibretexts.org This strategy is fundamental for introducing substituents at the position adjacent to the nitrile group.

The choice of base is crucial for the efficient formation of the enolate equivalent. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium amide are commonly used to ensure complete deprotonation and minimize side reactions. libretexts.orglibretexts.org The resulting nucleophilic enolate can then react with an alkyl halide in an SN2-type reaction to form a new carbon-carbon bond. youtube.comlibretexts.org This method is most effective with primary alkyl halides to avoid competing elimination reactions. libretexts.org

For unsymmetrical ketones, the regioselectivity of deprotonation can be controlled to form either the kinetic or thermodynamic enolate. youtube.compressbooks.pub The kinetic enolate is formed faster at the less sterically hindered α-carbon, typically by using a bulky base like LDA at low temperatures. pressbooks.pub The thermodynamic enolate, which is more stable due to higher substitution, is favored by using a smaller base at higher temperatures. pressbooks.pub While this compound itself has only one α-carbon on the butanenitrile chain available for deprotonation, this principle is relevant for more complex analogues.

Convergent and Divergent Synthetic Routes to this compound

The construction of the target molecule can be approached through either convergent or divergent strategies, each offering distinct advantages.

Coupling Strategies of Pre-formed Thietane and Butanenitrile Synthons

A convergent synthesis involves the preparation of key fragments of the target molecule separately, followed by their coupling in the later stages. taylorandfrancis.com For this compound, this would entail the synthesis of a thietane-containing electrophile or nucleophile and a butanenitrile synthon, which are then joined.

For example, a thietane derivative with a suitable leaving group at the 3-position, such as 3-bromothietane or 3-tosyloxythietane, could be prepared. Thietanes can be synthesized through various methods, including the cyclization of 1,3-dihaloalkanes with a sulfide source. nih.govwikipedia.orgbeilstein-journals.org Separately, butanenitrile can be deprotonated at the α-position using a strong base like LDA to form the corresponding nucleophile. The subsequent reaction of this nucleophile with the electrophilic thietane derivative would yield the desired product.

| Thietane Synthon (Electrophile) | Butanenitrile Synthon (Nucleophile) | Reaction Type |

| 3-Bromothietane | 2-Lithiobutanenitrile | Nucleophilic Substitution |

| 3-Tosyloxylthietane | 2-Sodiobutanenitrile | Nucleophilic Substitution |

Sequential Construction of the Thietane-Butanenitrile System

A divergent synthesis strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a variety of related compounds. nih.gov In the context of this compound, a divergent approach might start with a molecule that can be manipulated to form both the thietane ring and the butanenitrile functionality.

One hypothetical route could begin with a precursor like 1,3-dichloro-2-(1-cyanoethyl)propane. Treatment of this intermediate with a sulfide source, such as sodium sulfide, could lead to the formation of the thietane ring through double nucleophilic displacement, directly yielding this compound. The development of synthetic routes to such precursors would be a key aspect of this strategy. Recent advances have also shown divergent approaches to 3,3-disubstituted thietane dioxides by forming carbocations on the 4-membered ring. chemrxiv.org

Another approach could involve the photochemical [2+2] cycloaddition of a thiocarbonyl compound with an appropriately substituted alkene to construct the thietane ring. nih.govresearchgate.net For instance, the reaction of a thioaldehyde with 2-methyl-1-pentenenitrile could potentially form a thietane ring with the desired substitution pattern, although regioselectivity would be a critical consideration.

Reactivity and Transformations of 2 Thietan 3 Yl Butanenitrile

Chemical Transformations Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can participate in a wide array of chemical reactions. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to form either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This transformation involves the nucleophilic addition of water to the nitrile carbon.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, leading to the formation of an amide intermediate. Under harsher acidic conditions and heat, this amide can be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com Subsequent protonation steps yield an amide, which can then be hydrolyzed to a carboxylate salt upon further reaction with the base. chemistrysteps.com

While chemical hydrolysis methods are common, they can sometimes be harsh. chemistrysteps.com An alternative is enzymatic hydrolysis, which has been successfully used for similar compounds like (S)-3-(thiophen-2-ylthio)butanenitrile, where chemical methods failed. researchgate.net This biocatalytic approach can proceed through two main pathways: a one-step conversion to a carboxylic acid by a nitrilase, or a two-step process involving a nitrile hydratase to form an amide, followed by an amidase to yield the carboxylic acid. researchgate.net

| Reaction Condition | Intermediate Product | Final Product |

| Acidic (mild) | 2-(Thietan-3-yl)butanamide | 2-(Thietan-3-yl)butanamide |

| Acidic (harsh) | 2-(Thietan-3-yl)butanamide | 2-(Thietan-3-yl)butanoic acid |

| Basic | 2-(Thietan-3-yl)butanamide | 2-(Thietan-3-yl)butanoate salt |

Reduction to Primary Amines and Beyond

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). This is a valuable transformation for the synthesis of amines.

Common reducing agents for this conversion include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces nitriles to primary amines. chemguide.co.ukresearchgate.net The reaction typically occurs in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukresearchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org This is often a more economical method for large-scale production. wikipedia.org Reaction conditions like temperature, pressure, and catalyst choice can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.orggoogle.com

Other Reagents: Other reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have also been shown to effectively reduce a variety of nitriles to primary amines. nih.gov

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(Thietan-3-yl)butan-1-amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Ni, Pd, or Pt; elevated temperature and pressure | 2-(Thietan-3-yl)butan-1-amine |

| Diisopropylaminoborane/LiBH₄ (catalytic) | THF | 2-(Thietan-3-yl)butan-1-amine |

Nucleophilic Additions to the Nitrile Carbon (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are strong nucleophiles that can add to the electrophilic carbon of the nitrile group. This reaction is a valuable method for the synthesis of ketones. libretexts.orgchemistrysteps.com

The reaction proceeds in two main steps:

Nucleophilic Addition: The organometallic reagent attacks the nitrile carbon, forming a new carbon-carbon bond and an intermediate imine anion. masterorganicchemistry.comucalgary.ca

Hydrolysis: The imine intermediate is then hydrolyzed with aqueous acid to yield a ketone. chemistrysteps.commasterorganicchemistry.com

An important feature of this reaction is that the ketone is only formed after the addition of water, which prevents the organometallic reagent from reacting further with the ketone product. ucalgary.ca

Reactivity as an Electrophilic Warhead in Covalent Chemistry (Analogous to other nitriles)

The electrophilic nature of the nitrile carbon allows it to act as a "warhead" in covalent inhibitors. nih.gov This means it can react with nucleophilic residues, such as cysteine or serine, in the active site of a target protein to form a covalent bond. nih.govnih.gov This strategy has gained significant attention in drug discovery. rsc.org

The reactivity of the nitrile group as a warhead can be influenced by the surrounding molecular structure. nih.gov While aliphatic nitriles are generally less reactive than those with adjacent electron-withdrawing groups, they can still participate in these covalent interactions. nih.gov The nitrile group's milder electrophilicity compared to other warheads like aldehydes can be an advantage, potentially reducing off-target reactions and improving the safety profile of a drug candidate. researchgate.netmdpi.com

Reactions of the Thietane (B1214591) Ring System

The thietane ring is a four-membered sulfur-containing heterocycle. While more stable than the three-membered thiirane (B1199164) ring, it is still subject to ring-opening reactions due to ring strain.

Ring-Opening Reactions of the Thietane Moiety

The thietane ring can be opened by various reagents, particularly nucleophiles and electrophiles. solubilityofthings.com

Nucleophilic Ring-Opening: Strong nucleophiles, such as butyllithium, can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond and opening of the ring. wikipedia.org In unsymmetrical thietanes, the nucleophile generally attacks the less sterically hindered carbon atom. researchgate.net

Electrophilic Ring-Opening: Electrophiles can also promote ring-opening. For instance, an electrophilic aryne-activated ring-opening has been reported for thietanes and other cyclic sulfides, which proceeds under mild conditions with a wide range of nucleophiles. rsc.org

Nucleophilic Ring Opening

The thietane ring in 2-(thietan-3-yl)butanenitrile can undergo nucleophilic attack, leading to ring cleavage. This reactivity is a consequence of the significant ring strain in the four-membered heterocycle. Strong nucleophiles typically attack one of the carbon atoms adjacent to the sulfur heteroatom (C2 or C4). This attack proceeds via an S(_N)2 mechanism, resulting in the opening of the ring to form a functionalized thiol.

The regioselectivity of the attack is governed by steric and electronic factors. For a 3-substituted thietane like this compound, nucleophilic attack is expected to occur at the less sterically hindered C2 or C4 positions. The general regioselectivity for nucleophilic ring-opening of aliphatic three-membered heterocycles often favors attack at the least substituted carbon, a principle that extends to the strained four-membered thietane ring. nih.gov

The reaction with organolithium reagents, for example, would lead to the formation of a lithium thiolate, which can then be protonated or reacted with an electrophile to yield a variety of acyclic sulfur-containing compounds.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Thietane Analogs

| Nucleophile | Reagent Example | Product Type | Reference |

| Organometallic | n-Butyllithium | Acyclic sulfide (B99878) (after alkylation) | nih.gov |

| Amine | Ammonia (B1221849) | Aminothiol | youtube.com |

| Thiolate | Sodium thiophenoxide | Dithioether | chemrxiv.org |

Electrophilic Activation and Ring Cleavage

While less common than nucleophilic ring-opening, thietanes can be activated by electrophiles. researchgate.net The sulfur atom, being nucleophilic, can react with electrophiles such as alkyl halides or strong acids. youtube.com This initial reaction forms a thietanium ion, which is a highly reactive intermediate. The positive charge on the sulfur atom significantly activates the ring towards nucleophilic attack, making even weak nucleophiles capable of cleaving the ring.

For instance, reaction with methyl iodide would form an S-methylthietanium iodide salt. Subsequent attack by a nucleophile, such as the iodide ion, on one of the ring carbons would lead to the formation of a γ-iodo sulfide. A protocol for the ring opening of saturated sulfur heterocycles, including thietanes, has been developed using electrophilic aryne activation, which proceeds under mild conditions with a broad range of nucleophiles. rsc.org

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thietane ring of this compound is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. youtube.com This transformation significantly alters the chemical and physical properties of the molecule, including its polarity and geometry. The oxidation is typically stepwise, with the sulfoxide being the intermediate product.

Controlled oxidation, often using one equivalent of an oxidizing agent at low temperatures, can selectively yield the thietane-1-oxide. Common reagents for this selective oxidation include sodium metaperiodate (NaIO(_4)) or meta-chloroperoxybenzoic acid (mCPBA). The formation of 3,3-disubstituted thietane dioxides has been achieved through the oxidation of the corresponding thietanols with mCPBA. acs.org

Using an excess of the oxidizing agent or more forcing conditions, such as hydrogen peroxide in acetic acid, leads to the formation of the thietane-1,1-dioxide (sulfone). youtube.com The oxidation to the sulfone is generally irreversible.

Table 2: Oxidation of Thietane Ring

| Product | Oxidizing Agent | Typical Conditions | Reference |

| Thietane-1-oxide | mCPBA (1 equiv.) | CH(_2)Cl(_2), 0 °C to rt | chemrxiv.orgacs.org |

| Thietane-1-oxide | NaIO(_4) | MeOH/H(_2)O, 0 °C | acs.org |

| Thietane-1,1-dioxide | mCPBA (>2 equiv.) | CH(_2)Cl(_2), reflux | chemrxiv.orgacs.org |

| Thietane-1,1-dioxide | H(_2)O(_2) / Acetic Acid | Heat | youtube.com |

Radical Reactions Involving the Thietane Ring

The thietane ring can participate in radical reactions, often initiated by photolysis or radical initiators. Thiyl radicals, which can be generated from thiols, are known to undergo a range of addition reactions to unsaturated systems. mdpi.com While less common for saturated rings, radical-mediated ring opening of strained heterocycles can occur. For instance, photochemical [2+2] cycloadditions are a key method for synthesizing thietanes, and in some cases, the formed thietane intermediates can undergo subsequent ring cleavage. nih.gov

In the context of this compound, a radical generated on the side chain could potentially interact with the thietane ring. More commonly, radical abstraction of a hydrogen atom from one of the ring carbons could lead to a ring-opened species or rearrangement products. Research has also been conducted on the inhibiting effect of 3-substituted thietanes on cumene (B47948) oxidation, a radical-chain process, indicating their ability to interact with peroxy radicals. researchgate.net

Stereochemical Considerations in Reactions of Chiral this compound

The this compound molecule possesses a chiral center at the carbon atom alpha to the nitrile group (C2 of the butanenitrile chain). This chirality introduces important stereochemical considerations in its reactions.

Diastereoselectivity and Enantioselectivity in Transformations

When a new stereocenter is formed in a reaction involving a chiral starting material, the products can be formed as diastereomers in unequal amounts.

A prime example is the oxidation of the sulfur atom. The resulting sulfoxide has a stereogenic sulfur center. Oxidation of an enantiomerically pure this compound will lead to the formation of two diastereomers (e.g., (R,R) and (R,S) or (S,R) and (S,S)). The diastereomeric ratio is determined by the steric and electronic influence of the chiral butanenitrile side chain on the approach of the oxidizing agent to the sulfur atom's lone pairs. Typically, the oxidant will preferentially attack from the less sterically hindered face, leading to one diastereomer being formed in excess. Studies on the diastereoselective oxidation of substituted thietanes have been reported. acs.org

Retention and Inversion of Configuration

The stereochemical outcome of reactions at a chiral center is crucial. In nucleophilic substitution reactions, the configuration of the reacting center can either be retained or inverted.

If a nucleophilic ring-opening reaction of this compound were to occur at a substituted C2 or C4 that was also a stereocenter, the reaction would be expected to proceed with inversion of configuration at that center. This is a hallmark of the S(_N)2 mechanism, where the nucleophile performs a backside attack relative to the leaving group (in this case, the sulfur atom of the ring). neetchennai.comlibretexts.org

For reactions occurring at the existing chiral center on the butanenitrile side chain, the stereochemical outcome (retention or inversion) would depend on the specific mechanism of the reaction. For instance, a reaction proceeding through an S(_N)1 mechanism would likely lead to racemization, with both inversion and retention products forming. echemi.com Conversely, an S(_N)2 reaction at this center would result in inversion of configuration. medium.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-(Thietan-3-yl)butanenitrile, providing insights into its intricate proton and carbon framework.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the connectivity of the molecule.

COrrelation SpectroscopY (COSY) : The COSY experiment establishes proton-proton (¹H-¹H) coupling relationships within the molecule. For this compound, cross-peaks would be expected between the proton at the chiral center (C2 of the butanenitrile chain) and the adjacent methylene (B1212753) protons of the ethyl group, as well as the methine proton on the thietane (B1214591) ring. This technique is instrumental in tracing the spin-spin coupling networks throughout the molecule. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of the ¹³C signals based on their attached protons. For instance, the methine proton on the thietane ring will show a correlation to its corresponding carbon atom, distinguishing it from the methylene carbons in the ring.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. sdsu.edu For this compound, HMBC correlations would be observed between the nitrile carbon and the protons on C2 and C3 of the butanenitrile chain. Similarly, correlations between the protons on the thietane ring and the carbons of the butanenitrile substituent would confirm the point of attachment.

A hypothetical table of expected NMR data is presented below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CH₃ (ethyl) | 0.95 (t) | 13.5 | C2 (butanenitrile), C4 (butanenitrile) |

| CH₂ (ethyl) | 1.60 (m) | 29.0 | C2 (butanenitrile), C3 (butanenitrile), CH₃ |

| CH (butanenitrile) | 2.80 (m) | 35.0 | CN, C3 (thietane), C4 (butanenitrile), CH₂ (ethyl) |

| CN | - | 120.0 | - |

| CH₂ (thietane, C2/C4) | 3.10 (m), 3.30 (m) | 32.0 | C3 (thietane), C2/C4 (thietane) |

| CH (thietane, C3) | 3.50 (m) | 40.0 | C2 (butanenitrile), C2/C4 (thietane) |

Note: This is a hypothetical representation of expected NMR data.

Advanced Pulse Sequences for Detailed Structural Assignment

Further structural refinement can be achieved using advanced pulse sequences. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the through-space proximity of protons, which is particularly useful for confirming the relative stereochemistry at the chiral center (C2 of the butanenitrile) in relation to the thietane ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is employed to determine the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. Using a technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the molecular ion can be measured with high accuracy.

For a molecular formula of C₈H₁₃NS, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an observed mass that is within a very narrow tolerance (typically <5 ppm) of this theoretical value, thus confirming the elemental composition.

| Parameter | Value |

| Molecular Formula | C₈H₁₃NS |

| Theoretical Exact Mass | 155.0769 |

| Expected Observed Mass (HRMS) | 155.0771 (± 0.0008) |

Note: This is a hypothetical representation of expected HRMS data.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Should this compound be amenable to crystallization, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can elucidate the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would unambiguously determine the relative stereochemistry of the molecule and provide insights into intermolecular interactions, such as hydrogen bonding or van der Waals forces, within the crystal lattice. The resulting crystal structure would serve as an absolute reference for the molecule's conformation in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification Beyond Basic Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a characteristic sharp absorption band around 2245 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-S stretching vibration of the thietane ring is expected to produce a weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The nitrile stretch is also Raman active. The symmetric C-S-C stretching of the thietane ring often gives a more intense Raman signal than in the IR spectrum, providing a valuable tool for characterizing the heterocyclic ring. nih.govresearchgate.net

A table of expected vibrational frequencies is provided below:

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| C≡N stretch | ~2245 | IR, Raman |

| C-H stretch (alkyl) | 2850-3000 | IR, Raman |

| C-S stretch (thietane) | 600-800 | IR, Raman |

Note: This is a hypothetical representation of expected vibrational spectroscopy data.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

Given that this compound possesses a chiral center at the C2 position of the butanenitrile chain, chiroptical spectroscopy can be employed to determine its absolute configuration.

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. mdpi.com While the nitrile group itself is not a strong chromophore, its electronic transitions can be influenced by the chiral environment, potentially giving rise to a characteristic ECD spectrum. Comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations for both the (R) and (S) enantiomers would allow for the assignment of the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) : VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. nih.gov VCD is sensitive to the entire three-dimensional structure of a chiral molecule. The experimental VCD spectrum, particularly in the C-H stretching region, can be compared with theoretical spectra calculated for the (R) and (S) enantiomers to provide a reliable determination of the absolute configuration. nih.govnih.gov

The combination of these advanced spectroscopic methods provides a comprehensive and detailed structural elucidation of this compound, from its basic connectivity to its subtle stereochemical features.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the properties of a molecule. rowansci.com These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which geometry, energy, and other properties are derived. For a molecule like 2-(Thietan-3-yl)butanenitrile, a common approach would involve using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov

Thietane (B1214591) Moiety: The four-membered thietane ring is not planar. It adopts a puckered conformation to relieve ring strain. The degree of puckering and the energy barrier for ring inversion are key characteristics that can be precisely calculated. acs.org This puckering influences the orientation of the butanenitrile substituent.

Butanenitrile Moiety: The butanenitrile side chain has several rotatable single bonds. The rotation around the C-C bond connecting the thietane ring and the butanenitrile group, as well as the other C-C bonds in the chain, leads to various conformers. This behavior is analogous to the well-studied conformational analysis of butane (B89635), which identifies low-energy staggered (anti and gauche) conformations and high-energy eclipsed conformations. The most stable conformer would likely feature a staggered arrangement that minimizes steric hindrance between the bulky thietane ring and the cyano group.

A potential energy surface scan, performed by systematically rotating the key dihedral angles and calculating the energy at each step, would reveal the global and local energy minima corresponding to the most stable conformers.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents hypothetical data for illustrative purposes, based on principles of conformational analysis.

| Conformer | Key Dihedral Angle (Thietane-C-C-CN) | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | ~180° | Thietane ring and cyano group are furthest apart. Most stable. | 0.00 |

| Gauche | ~60° | Thietane ring and cyano group are adjacent. Minor steric strain. | +0.9 |

| Eclipsed 1 | ~120° | Thietane ring eclipsing a hydrogen atom. Higher energy. | +3.6 |

| Syn (Fully Eclipsed) | ~0° | Thietane ring eclipsing the cyano group. Highest energy due to maximum steric strain. | +5.0 |

The electronic structure calculations reveal the distribution of electrons within the molecule, which is crucial for predicting its reactivity. The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic and the nitrogen atom nucleophilic and basic. fiveable.melibretexts.org

Charge Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. It is expected that the nitrogen atom of the cyano group will carry a significant negative charge, while the nitrile carbon will have a positive charge, making it susceptible to nucleophilic attack. aklectures.comlibretexts.org The sulfur atom in the thietane ring, with its lone pairs of electrons, is also a site of interest for electrophilic attack or oxidation. youtube.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For this compound, the LUMO is expected to be localized on the π* antibonding orbital of the C≡N group, confirming its role as the primary site for nucleophilic attack. The HOMO would likely have significant contributions from the lone pairs of the sulfur atom and the π-system of the nitrile group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Hypothetical Calculated NBO Charges for Key Atoms in this compound This table presents hypothetical data for illustrative purposes, based on typical charge distributions in similar functional groups.

| Atom | Functional Group | Hypothetical NBO Charge (a.u.) | Predicted Reactivity |

|---|---|---|---|

| Sulfur (S) | Thietane | -0.15 | Nucleophilic, site for oxidation |

| Nitrile Carbon (C) | Butanenitrile | +0.20 | Electrophilic, site for nucleophilic attack |

| Nitrile Nitrogen (N) | Butanenitrile | -0.45 | Nucleophilic, basic, H-bond acceptor |

| Alpha-Carbon (CH) | Butanenitrile | -0.10 | Potentially acidic proton |

Reaction Mechanism Studies and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states and intermediates, and calculate activation energies, which determine reaction rates. nih.gov

A plausible reaction for this compound is the hydrolysis of the nitrile group to form a carboxylic acid, a common transformation for nitriles. chemistrysteps.comlibretexts.org A computational study of this reaction would involve:

Modeling Reactants: Optimizing the geometry of this compound and the attacking species (e.g., a hydronium ion for acid catalysis or a hydroxide (B78521) ion for base catalysis).

Locating the Transition State (TS): Searching for the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction pathway. For nitrile hydrolysis, this would be the state where the nucleophile (water or hydroxide) is attacking the nitrile carbon.

Verifying the TS: Performing a frequency calculation to ensure the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the TS to confirm that it connects the reactants and the products (or intermediates).

This process would yield a detailed, step-by-step mechanism and a quantitative measure of the reaction's feasibility through its activation energy. For instance, DFT calculations could be used to compare the activation barriers for acid-catalyzed versus base-catalyzed hydrolysis. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors (Extrapolating from Butane derivatives)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models build a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

For this compound, a QSPR model could be developed by extrapolating from models built for similar compounds, such as butane derivatives. The process involves calculating a wide range of molecular descriptors for the target molecule. These descriptors fall into several categories:

Topological Descriptors: Based on the 2D graph of the molecule (e.g., Wiener index, Zagreb indices).

Geometrical Descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

By inputting these descriptors into pre-existing, validated QSPR models for properties like boiling point, density, or solubility of alkanes and alkyl nitriles, one could estimate these properties for this compound.

Table 3: Potential Structural Descriptors for QSPR Modeling of this compound This interactive table lists descriptors and the properties they could help predict, based on general QSPR principles.

| Descriptor Type | Example Descriptor | Potential Correlated Property |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Zagreb Index | Surface Tension, Enthalpy of Vaporization |

| Geometrical | Solvent Accessible Surface Area | Solubility, LogP |

| Quantum-Chemical | Dipole Moment | Polarity, Boiling Point |

| Quantum-Chemical | HOMO-LUMO Gap | Chemical Reactivity, UV-Vis Absorption |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations provide a static picture of a molecule's lowest energy states, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. mdpi.com An MD simulation of this compound would provide insights into its flexibility and interactions with a solvent. mdpi.com

Conformational Flexibility: An MD simulation would show the molecule dynamically exploring its conformational space. By running a simulation for several nanoseconds, one could observe transitions between the anti and gauche conformers predicted by quantum calculations, providing a more realistic view of the molecule's behavior at a given temperature. Analysis of the trajectory can reveal the relative populations of different conformers.

Solvation Effects: By placing the molecule in a simulation box filled with a solvent (e.g., water), MD can model how solvent molecules arrange themselves around the solute. Analysis of radial distribution functions (RDFs) would show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, the RDF for water around the nitrile nitrogen would likely show a sharp peak at a short distance, indicating strong hydrogen bonding. nih.gov This information is critical for understanding solubility and how the solvent might influence the molecule's conformation and reactivity.

Despite a comprehensive search for scientific literature, there is currently insufficient public-domain information available to generate a detailed and scientifically accurate article focusing solely on the chemical compound “this compound” according to the specified outline.

Research databases and chemical literature provide general information on the synthesis and applications of the thietane class of compounds. For instance, various synthetic methods for the thietane backbone have been developed, including nucleophilic thioetherifications, photochemical cycloadditions, and ring expansions of thiiranes. rsc.orgnih.govbeilstein-journals.orgnih.gov Thietanes, in general, are recognized as important intermediates and versatile building blocks for creating a variety of sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.netresearchgate.net

However, specific research findings detailing the use of this compound as a chiral building block, its derivatization for novel scaffolds, its role as a precursor for catalytic ligands, its integration into polymeric materials, or its use in advanced synthetic methodologies could not be located. The available literature discusses other derivatives, such as 3-amino thietanes or pyrazole-substituted thietanes, but does not provide the specific data required to address the user's outline for this compound. researchgate.netresearchgate.net

Consequently, constructing a thorough and authoritative article that strictly adheres to the requested topics for this specific compound is not possible without resorting to speculation, which would compromise the scientific accuracy of the content.

Future Research Directions and Open Challenges

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in the study of 2-(Thietan-3-yl)butanenitrile is the development of green and efficient synthetic methodologies. Traditional methods for creating thietane (B1214591) rings often involve multi-step processes, such as the reaction of 1,3-dihalides with sulfide (B99878) sources, which can generate significant waste. nih.gov Future research should prioritize the development of synthetic pathways that adhere to the principles of green chemistry.

Key areas for investigation include:

One-Pot Reactions: Designing one-pot, multicomponent reactions that combine commercially available starting materials to construct the target molecule in a single step would significantly improve efficiency. nih.gov This approach minimizes intermediate purification steps, reducing solvent usage and waste.

Catalytic Approaches: Exploring novel catalytic systems, including organocatalysis or transition-metal catalysis, could provide milder and more selective routes to the thietane ring. For instance, developing catalytic [2+2] cycloadditions could offer a direct method for ring formation. nih.gov

Alternative Solvents: Moving away from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or deep eutectic solvents could drastically reduce the environmental impact of the synthesis. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| One-Pot Multicomponent Reaction | Reduced waste, time, and cost; increased process efficiency. | Identifying compatible reactants and catalysts; controlling selectivity. |

| Novel Catalytic Systems | Milder reaction conditions; higher yields and selectivity. | Catalyst design and cost; potential for metal contamination. |

| Ring Expansion of Thiiranes | Use of readily available starting materials. rsc.orgresearchgate.net | Control of regioselectivity and potential for side reactions. |

| Photochemical Cycloaddition | Access to unique structural motifs. nih.gov | Requires specialized equipment; potential for low quantum yields. |

Exploration of Novel Reactivity Patterns

The unique combination of a strained thietane ring and an electrophilic nitrile group in this compound suggests a rich and largely unexplored reactive landscape. Future research should aim to systematically investigate the reactivity of this molecule, focusing on how the two functional groups influence each other.

Promising research directions include:

Ring-Opening Reactions: The inherent ring strain of the thietane can be exploited in nucleophilic or electrophilic ring-opening reactions to generate novel sulfur-containing acyclic compounds. youtube.com The nitrile group could serve as an internal nucleophile or influence the regioselectivity of the ring opening.

Cycloaddition Reactions: Investigating the participation of the thietane ring or the nitrile group in cycloaddition reactions could lead to the synthesis of complex heterocyclic systems.

Modifications of the Nitrile Group: The nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or ketones. libretexts.orglibretexts.orgchemistrysteps.com Studying these transformations in the context of the thietane-containing molecule could provide access to a diverse library of derivatives with potential biological activity.

Oxidation and Reduction Chemistry: Exploring the selective oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, and the reduction of the nitrile, would expand the chemical space accessible from this scaffold.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, often providing high selectivity under mild conditions. nih.gov The application of enzymes to the synthesis and modification of this compound is a promising and largely untapped area of research.

Key opportunities include:

Enzymatic Nitrile Hydrolysis: Nitrilase and nitrile hydratase enzymes are known to convert nitriles into carboxylic acids or amides, respectively. researchgate.netnih.govacs.org Screening for or engineering enzymes that can selectively hydrolyze the nitrile group of this compound would provide a green route to valuable derivatives. This approach avoids the harsh acidic or basic conditions often required for chemical hydrolysis. acs.org

Stereoselective Synthesis: If a chiral center is introduced, enzymes could be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of a single enantiomer, which is crucial for pharmaceutical applications. Recent work has shown the utility of biocatalysis in creating nitrile-bearing stereocenters. acs.org

Whole-Cell Biotransformations: Utilizing whole microbial cells as catalysts could offer a cost-effective method for transformations, as it eliminates the need for enzyme purification. nih.gov

| Enzyme Class | Potential Transformation | Advantages |

| Nitrilase | Nitrile to Carboxylic Acid | Direct conversion, mild conditions, high selectivity. nih.govacs.org |

| Nitrile Hydratase/Amidase | Nitrile to Amide to Carboxylic Acid | Stepwise conversion allows for isolation of the amide intermediate. nih.govacs.org |

| Laccase | Oxidative coupling reactions | Potential for creating novel dimers or polymers. acs.org |

| Lipase/Esterase | Asymmetric hydrolysis (if ester precursor is used) | Enantioselective synthesis of chiral building blocks. |

Advanced Materials Applications with Tailored Properties

While thietanes have been explored in medicinal chemistry, their potential in materials science is less developed. eurekaselect.comnih.gov The unique properties of the thietane ring, combined with the versatility of the nitrile group, make this compound an interesting building block for novel materials.

Future research could focus on:

Polymer Chemistry: The thietane ring can potentially undergo ring-opening polymerization to create novel polysulfides. The nitrile group could be used as a site for cross-linking or for post-polymerization modification to tune the material's properties, such as thermal stability, refractive index, or chemical resistance.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile group and the sulfur atom can both act as ligands for metal ions. This opens the possibility of using this compound or its derivatives as linkers for the construction of coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.

Self-Assembled Monolayers: The sulfur atom of the thietane ring could facilitate the formation of self-assembled monolayers on gold or other metal surfaces, with the nitrile group available for further functionalization of the surface.

Mechanistic Elucidation of Complex Reactions Involving the Thietane-Nitrile System

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new reactions and materials. The interaction between the strained ring and the adjacent nitrile functionality presents a complex system worthy of detailed mechanistic investigation.

Open challenges in this area include:

Computational Modeling: The use of density functional theory (DFT) and other computational methods can provide valuable insights into transition states, reaction pathways, and the electronic structure of intermediates. This can help predict reactivity and guide experimental design.

Spectroscopic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Isotope Labeling Studies: The use of isotopic labels can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, studying the reaction between nitriles and hydroxylamine (B1172632) has been a subject of mechanistic investigation. researchgate.net

By addressing these future research directions and open challenges, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis, biocatalysis, and materials science.

Q & A

Q. What are the common synthetic routes for 2-(Thietan-3-yl)butanenitrile, and how do reaction conditions influence yield?

The synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or cyanation reactions. For example, analogous compounds such as 4-(2-Fluorophenyl)butanenitrile are synthesized via reactions between halogenated precursors (e.g., 2-fluorobenzyl chloride) and nitrile-containing reagents under basic conditions (e.g., NaH in DMF) . For this compound, a plausible route could involve:

- Step 1 : Reacting thietane-3-carbaldehyde with a Grignard reagent to form an alcohol intermediate.

- Step 2 : Converting the alcohol to a halide (e.g., using PBr₃).

- Step 3 : Substituting the halide with a nitrile group via nucleophilic displacement with KCN or NaCN.

Key factors affecting yield include solvent polarity (aprotic solvents like DMF enhance reactivity), temperature (reflux conditions for faster kinetics), and stoichiometric control of the base .

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the thietane ring geometry and nitrile group position.

- Infrared Spectroscopy (IR) : A sharp peak near ~2250 cm⁻¹ confirms the -C≡N stretch.

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-QTOF) to validate molecular weight and fragmentation patterns, as demonstrated in studies on structurally related nitriles .

- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., dipole moments) influenced by the thietane ring’s sulfur atom .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Stability is influenced by:

- Moisture Sensitivity : Nitriles hydrolyze slowly in aqueous media; store under anhydrous conditions.

- Light and Temperature : Thietane rings may undergo ring-opening under UV light or elevated temperatures.

- Reactivity : The sulfur atom in the thietane ring could participate in redox reactions. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or IR data may arise from:

- Conformational Isomerism : Thietane ring puckering could lead to splitting of signals. Use variable-temperature NMR to identify dynamic processes.

- Impurity Interference : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and reanalyze.

- Solvent Artifacts : Ensure deuterated solvents are free from residual protons (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with computational spectra (e.g., Gaussian software) .

Q. What strategies are effective for studying the biological interactions of this compound with enzyme targets?

Methodological approaches include:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450 isoforms).

- Enzyme Assays : Measure inhibition kinetics via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases).

- Metabolite Profiling : Identify metabolites using LC-MS/MS, as demonstrated for nitrile-containing pharmaceuticals .

Q. How does the electronic nature of the thietane ring influence the reactivity of this compound compared to non-sulfur analogs?

The thietane ring’s sulfur atom introduces:

- Electron-Withdrawing Effects : Polarizes adjacent bonds, increasing nitrile electrophilicity.

- Ring Strain : Enhances susceptibility to ring-opening reactions (e.g., nucleophilic attack at the sulfur atom).

Comparative studies with cyclohexane or oxetane analogs can isolate these effects. For example, measure reaction rates in SN2 displacements to quantify electronic contributions .

Q. What are the toxicity and safety thresholds for this compound in laboratory settings?

While specific data for this compound is limited, Protective Action Criteria (PAC) for butanenitrile derivatives suggest:

- PAC-1 (0.76 ppm) : Threshold for mild irritation.

- PAC-2 (8.3 ppm) : Threshold for irreversible effects.

- PAC-3 (50 ppm) : Life-threatening exposure.

Use fume hoods, PPE (nitrile gloves, respirators), and monitor airborne concentrations with gas detectors .

Q. How can enantiomeric purity of this compound be achieved and validated?

- Chiral Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during nitrile formation.

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for enantiomer identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.